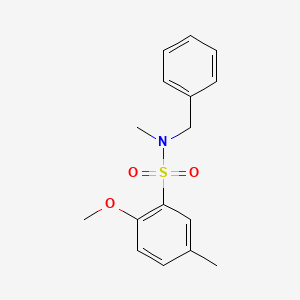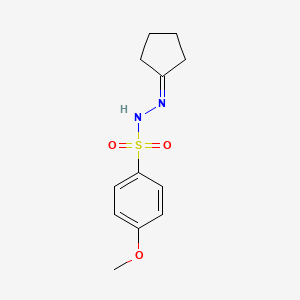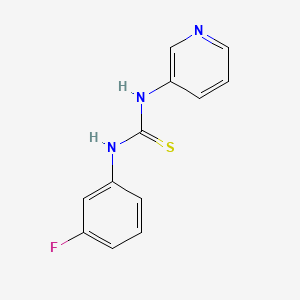
N-(3-fluorophenyl)-N'-3-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-3-pyridinylthiourea, commonly known as FPTU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPTU belongs to the class of thiourea derivatives and exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of FPTU involves the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting PTPs, FPTU can disrupt the signaling pathways that promote cancer cell growth and proliferation. FPTU can also protect neurons from oxidative stress and inflammation by inhibiting PTPs that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
FPTU has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. FPTU can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix. In addition, FPTU can reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in neurons, which can contribute to the progression of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FPTU has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. FPTU can be easily synthesized in the laboratory and can be used as a tool compound to study the role of PTPs in cellular signaling pathways. However, FPTU has some limitations, such as its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and stabilizers.
Zukünftige Richtungen
There are several future directions for the research on FPTU. One direction is to explore the potential of FPTU as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage, administration route, and duration of treatment for FPTU. Another direction is to develop new derivatives of FPTU with improved pharmacological properties, such as increased solubility and stability. Finally, the role of PTPs in other diseases, such as diabetes and autoimmune disorders, could be investigated using FPTU as a tool compound.
Conclusion:
FPTU is a promising compound that has potential therapeutic applications in cancer and neurodegenerative diseases. The synthesis of FPTU is relatively simple, and it has several advantages for lab experiments. FPTU exhibits a unique mechanism of action by inhibiting PTPs, which are involved in the regulation of cellular signaling pathways. Further studies are needed to fully understand the pharmacological properties of FPTU and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of FPTU involves the reaction of 3-fluoroaniline and 3-pyridinyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of an acid. The yield of FPTU can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
FPTU has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. FPTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. FPTU has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3S/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFMCXVCVJBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)

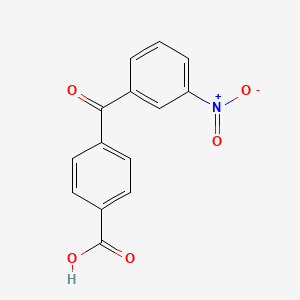
![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
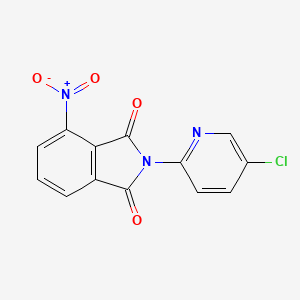

![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
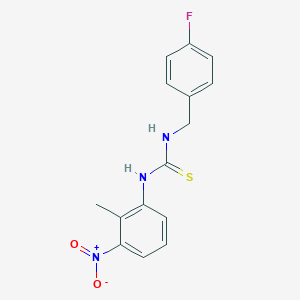
amino]ethanol](/img/structure/B5751820.png)
